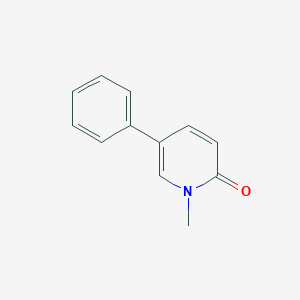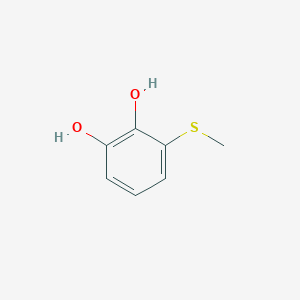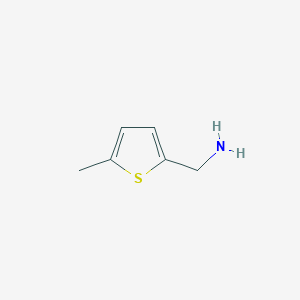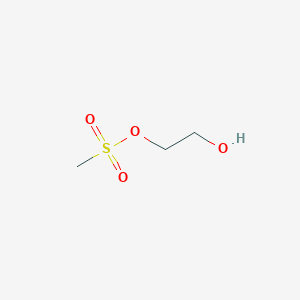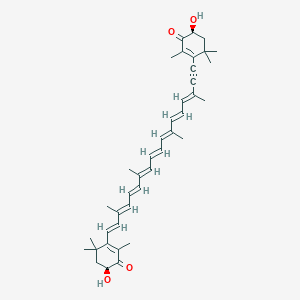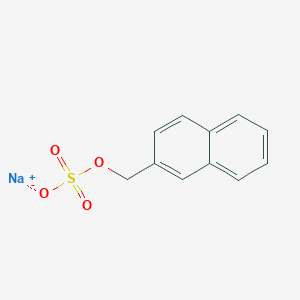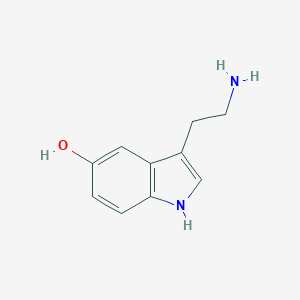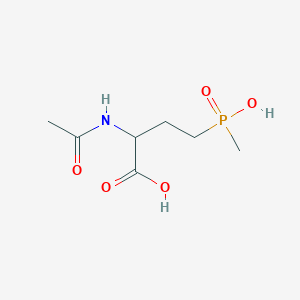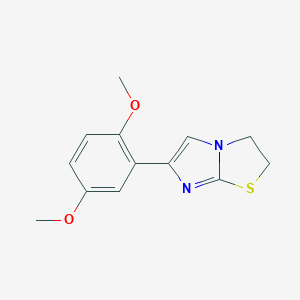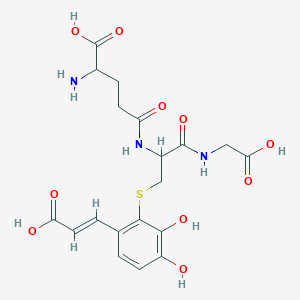
2-S-Glutathionylcaffeic acid
説明
2-S-Glutathionylcaffeic acid, also known as GRP or 2-S-Glutathionyl caftaric acid, is a phenolic compound that explains the disappearance of caftaric acid from grape must during processing . It is also found in aged red wines . Its enzymatic production by polyphenol oxidase is important in limiting the browning of musts, especially in white wine production . The molecular formula of 2-S-Glutathionylcaffeic acid is C19H23N3O10S and its molecular weight is 485.5 g/mol .
Molecular Structure Analysis
The molecular structure of 2-S-Glutathionylcaffeic acid is complex, and its analysis would typically involve techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy, ultraviolet–visible spectroscopy, X-ray photoelectron spectroscopy, diffuse reflectance infrared Fourier transform spectroscopy, X-ray diffraction, and nuclear magnetic resonance .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-S-Glutathionylcaffeic acid can be analyzed using various nondestructive spectroscopic techniques. Each technique holds a different mechanism of operation and provides different types of information about the sample .
科学的研究の応用
Inhibition of Rat Glutathione S-Transferases : Caffeic acid and 2-S-glutathionylcaffeic acid effectively inhibit rat glutathione S-transferases, suggesting potential applications in treating liver diseases (Ploemen et al., 1993).
Substrate for Mitochondrial ABCB7 Transport : The glutathione-coordinated [2Fe-2S] cluster, related to 2-S-glutathionylcaffeic acid, is a substrate for mitochondrial ABCB7 transport, useful for studying metal translocation proteins (Li & Cowan, 2015).
Indicator of Tissue Oxidative Status : Glutathione plays a crucial role in protecting against toxicity and disease, and its impairment can indicate tissue oxidative status in humans (Pastore et al., 2003).
Detoxification of Carcinogens : Cellular glutathione can detoxify 2-nitrosofluorene and N-hydroxy-2-aminofluorene, reducing their carcinogenic effects (Mulder et al., 1982).
Cancer Drug Resistance : Inhibitors of glutathione S-transferases can be used with alkylating agents to circumvent cancer drug resistance (Tew, Dutta, & Schultz, 1997).
Chloroplastic Fe–S Cluster Assembly : Chloroplast CGFS glutaredoxins, associated with glutathione, can function as scaffold proteins for the assembly and delivery of [2Fe–2S] clusters, potentially regulating chloroplastic Fe–S cluster assembly machinery (Bandyopadhyay et al., 2008).
Glutamatergic Neurotransmission in Addiction : Glutamatergic neurotransmission plays a crucial role in drug addiction and alcoholism, with the potential to improve therapeutic agents for addiction treatment (Gass & Olive, 2008).
Activated Glutathione Metabolism : Carnosic acid and carnosol from rosemary protect neurons from oxidative stress by activating glutathione metabolism (Tamaki et al., 2010).
Glutathione-Complexed Iron-Sulfur Clusters : These clusters stimulate the ATPase activity of an ABCB7-type transporter, suggesting they are natural substrates for this transporter involved in cytosolic Fe-S cluster protein maturation (Qi, Li, & Cowan, 2014).
特性
IUPAC Name |
2-amino-5-[[3-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O10S/c20-10(19(31)32)3-5-13(24)22-11(18(30)21-7-15(27)28)8-33-17-9(2-6-14(25)26)1-4-12(23)16(17)29/h1-2,4,6,10-11,23,29H,3,5,7-8,20H2,(H,21,30)(H,22,24)(H,25,26)(H,27,28)(H,31,32)/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYQAUGSZQOWCA-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-S-Glutathionylcaffeic acid | |
CAS RN |
100045-68-9 | |
| Record name | 2-S-Glutathionylcaffeic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100045689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



